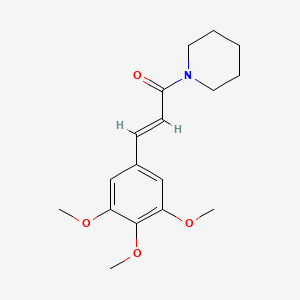

1-(3,4,5-Trimethoxycinnamoyl)piperidine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

970-85-4 |

|---|---|

Fórmula molecular |

C17H23NO4 |

Peso molecular |

305.4 g/mol |

Nombre IUPAC |

(E)-1-piperidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C17H23NO4/c1-20-14-11-13(12-15(21-2)17(14)22-3)7-8-16(19)18-9-5-4-6-10-18/h7-8,11-12H,4-6,9-10H2,1-3H3/b8-7+ |

Clave InChI |

GGOVLAUMYLPYAZ-BQYQJAHWSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCC2 |

SMILES isomérico |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCCC2 |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCC2 |

Origen del producto |

United States |

Contextualization Within the Piperidine Alkaloid Class

1-(3,4,5-Trimethoxycinnamoyl)piperidine belongs to the large and diverse class of natural compounds known as piperidine (B6355638) alkaloids. ontosight.ai The defining characteristic of this class is the piperidine ring, a six-membered heterocyclic amine. ontosight.ai This structural motif is a cornerstone in the architecture of numerous biologically active compounds found in nature and synthesized in the laboratory.

Piperidine alkaloids are biosynthesized by a variety of organisms and exhibit a wide range of pharmacological activities. They are often classified based on the complexity of their chemical structures and their biosynthetic origins. The structure of this compound is characterized by a piperidine ring linked via an amide bond to a 3,4,5-trimethoxycinnamoyl group. This places it within the sub-category of cinnamoyl amide alkaloids, a group recognized for its presence in various plant species.

Natural Occurrence and Significance in Phytochemical Investigations

Phytochemical investigations have identified a wide array of alkaloids in the plant kingdom. The Piperaceae family, in particular, is a rich source of piperidine (B6355638) alkaloids. While direct isolation of 1-(3,4,5-Trimethoxycinnamoyl)piperidine has not been extensively documented in readily available literature, a closely related compound, "trimethoxycinnamoyl-piperidine," has been reported in the roots of Piper longum L. (long pepper). Given the common occurrence of the 3,4,5-trimethoxyphenyl moiety in other alkaloids from the Piper genus, such as piplartine, it is plausible that the reported compound is indeed this compound.

The presence of such compounds in plants like Piper nigrum (black pepper) and Piper longum is significant for several reasons. These plants have a long history of use in traditional medicine, and modern scientific investigations aim to identify the specific chemical constituents responsible for their therapeutic effects. The isolation and characterization of cinnamoyl piperidine alkaloids are crucial steps in understanding the pharmacological profile of these medicinal plants. Phytochemical screening of various parts of Piper species, including the fruits, leaves, and roots, has consistently revealed a rich diversity of alkaloidal compounds. scholarsresearchlibrary.comtheijire.comiajps.com

Molecular Mechanisms of Action and Target Elucidation

Elucidation of Cellular and Molecular Pathways

The cellular and molecular pathways affected by a compound are crucial to understanding its biological effects. Research into related molecules suggests that the trimethoxycinnamoyl and piperidine (B6355638) moieties can influence a variety of cellular processes.

Reactive Oxygen Species (ROS) are highly reactive molecules that can cause cellular damage when present in excess, a state known as oxidative stress. The modulation of ROS levels is a key mechanism for many bioactive compounds.

Currently, there is no specific research available that directly details the effects of 1-(3,4,5-Trimethoxycinnamoyl)piperidine on ROS levels. However, studies on related compounds offer some insights. Piperlongumine (B1678438), a structurally similar natural product, has been shown to induce ROS production in senescent cells nih.gov. Additionally, certain esters derived from 3,4,5-trimethoxycinnamic acid have been investigated for their effects on ROS, with one study indicating that a furan-2-ylmethyl ester derivative induces oxidative stress in Trypanosoma cruzi parasites mdpi.com.

Key signaling pathways are fundamental to cellular function, and their modulation can lead to significant physiological changes.

Specific data on the impact of this compound on the Nrf2, NF-κB, ERK1/2, or MAPK signaling pathways is not available in the current literature. Research on the related alkaloid, piperine (B192125), which also contains a piperidine ring, has shown it can inhibit NF-κB and activate the Nrf2 signaling pathway nih.gov. The MAPK pathway, which includes ERK1/2, has also been shown to be affected by piperine treatment in certain cancer cells nih.gov. A study on Samoan medicinal plants mentions that some E-1-cinnamoylpiperidine analogues have shown inhibitory effects on p38α MAPK otago.ac.nz.

The regulation of the cell cycle and the induction of apoptosis (programmed cell death) are critical targets in anticancer research.

Direct studies on the effect of this compound on cell cycle progression and apoptosis have not been identified. However, the broader class of piperidine and piperine derivatives has been shown to possess the potential to halt the cell cycle and trigger apoptosis in cancer cells researchgate.net. For instance, certain 1,3,4-thiadiazole compounds featuring a benzyl piperidine moiety have been found to induce cell cycle arrest and apoptotic cell death semanticscholar.org. Furthermore, newly synthesized chalcone-trimethoxycinnamide hybrids have been identified as antimitotic agents that induce mitotic arrest and subsequent cell death mdpi.com. Other research has demonstrated that various hydrazone derivatives can induce apoptosis through caspase-independent pathways in cancer cells d-nb.info.

Identification of Specific Molecular Targets

Identifying the specific molecular targets of a compound is essential for understanding its mechanism of action and for the development of targeted therapies.

The inhibition of specific enzymes is a common mechanism of action for many therapeutic agents.

While a definitive enzyme inhibition profile for this compound has not been published, the inhibitory activities of related compounds have been documented.

α-glucosidase and α-amylase: These enzymes are key targets in the management of type 2 diabetes. Various synthetic derivatives containing piperidine have been evaluated for their inhibitory activity against α-amylase and α-glucosidase semanticscholar.org. Essential oils containing various compounds have also demonstrated inhibitory potential against these enzymes, with IC50 values of 120 µg/mL for α-glucosidase and 110 µg/mL for α-amylase reported in one study d-nb.info.

Acetylcholinesterase (AChE): This enzyme is a primary target for Alzheimer's disease therapies. Numerous piperidine derivatives have been synthesized and evaluated as AChE inhibitors. For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as a highly potent AChE inhibitor with an IC50 value of 5.7 nM nih.gov. Other N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have also shown potent activity, with one compound exhibiting an IC50 of 13 ± 2.1 nM nih.gov. A difluoro-analog of piperine was also shown to inhibit acetylcholinesterase researchgate.net.

| Compound Class | Target Enzyme | Reported Activity (IC50) |

|---|---|---|

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) | 5.7 nM nih.gov |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (Compound 5d) | Acetylcholinesterase (AChE) | 13 ± 2.1 nM nih.gov |

| Essential Oil (E. umbellata) | α-glucosidase | 120 µg/mL d-nb.info |

| Essential Oil (E. umbellata) | α-amylase | 110 µg/mL d-nb.info |

Interactions with cellular receptors and transport systems are another key mechanism through which compounds can exert their effects.

There is no direct evidence detailing the interaction of this compound with specific receptors or transport systems. However, the piperidine moiety is a common structural feature in molecules that target various receptors. For instance, certain piperidine derivatives have been identified as high-affinity antagonists for the histamine (B1213489) H3 and sigma-1 receptors nih.gov. The piperidine core is considered a critical structural element for this dual activity nih.gov. Additionally, other piperidine-containing compounds, such as trihexyphenidyl, are known to interact with muscarinic receptors, although they may also have receptor-independent effects on synaptic transmission nih.gov. The piperidine structure is also found in inhibitors of the glycine transporter-1 (GlyT-1), which are being explored for CNS disorders researchgate.net.

Modulation of Voltage-Gated Ion Channels

Voltage-gated ion channels are critical proteins that regulate the flow of ions across cell membranes, playing a fundamental role in the electrical excitability of cells. Computational predictions suggest that new modified piperidine derivatives have the potential to interact with and modulate the activity of these channels. clinmedkaz.org In silico studies on a series of novel piperidine derivatives indicate a likelihood of them affecting various transport systems and voltage-gated ion channels. clinmedkaz.org This predicted interaction suggests that compounds like this compound could be of interest for their potential as local anesthetics or antiarrhythmic agents, activities that are often mediated through the blockade of voltage-gated sodium or calcium channels. clinmedkaz.org However, specific experimental validation of the direct effects of this compound on different types of voltage-gated ion channels is not yet extensively documented.

Computational Approaches for Target Prediction (in silico studies)

In the absence of extensive experimental data, computational, or in silico, studies provide a powerful alternative for predicting the biological targets of novel compounds. uran.uamdpi.com These methods use the chemical structure of a molecule to forecast its interactions with known protein targets and predict its spectrum of biological activities. clinmedkaz.orgnih.gov

Network pharmacology is an approach that analyzes the complex interactions between drug compounds, their multiple protein targets, and the biological pathways they influence within a disease network. researchgate.net This methodology moves beyond the "one drug, one target" paradigm to embrace the concept that the therapeutic effects of a compound may arise from its action on multiple targets simultaneously. For piperidine derivatives, which are known to exhibit a wide range of pharmacological activities, network pharmacology can be employed to construct and analyze compound-target-disease networks. researchgate.netacs.org This allows for the identification of key protein targets (nodes) and biological pathways that are likely to be modulated by the compound, thereby providing insights into its potential therapeutic applications and mechanisms of action.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov The primary goal of molecular docking is to predict the binding mode and affinity, often represented as a docking score or binding energy, which can indicate the strength of the interaction. openmedicinalchemistryjournal.combiointerfaceresearch.com

While specific docking studies for this compound are not widely available, research on analogous compounds containing the trimethoxyphenyl scaffold has demonstrated the utility of this approach. nih.govmdpi.com For instance, molecular docking has been used to evaluate the binding of new heterocycles with a trimethoxyphenyl moiety to various cancer-related protein targets. nih.gov These simulations provide detailed insights into the specific amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions), which are crucial for understanding the ligand's affinity and selectivity for its target. nih.gov

Table 1: Illustrative Molecular Docking Parameters

| Parameter | Description | Relevance |

|---|---|---|

| Binding Energy (kcal/mol) | The calculated free energy of binding between the ligand and the protein target. Lower values indicate a more stable complex. | Predicts the strength of the ligand-target interaction. |

| Inhibitory Constant (Ki) | An indication of how potent a ligand is at inhibiting a particular protein, usually an enzyme. | Provides a predicted measure of the compound's inhibitory activity. |

| Hydrogen Bonds | Non-covalent attractions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Key interactions that contribute to the specificity and stability of the binding. |

| Interacting Residues | Specific amino acids in the protein's binding pocket that interact with the ligand. | Helps to understand the molecular basis of the interaction and can guide lead optimization. |

The Prediction of Activity Spectra for Substances (PASS) is a computer-based tool that predicts a wide range of biological activities for a given chemical structure. way2drug.com The prediction is based on a structure-activity relationship analysis of a large database of known active compounds. genexplain.com The output is a list of potential biological activities, each with a probability of being active (Pa) and inactive (Pi). way2drug.com

A study utilizing the PASS online tool to analyze new piperidine derivatives demonstrated the power of this approach. clinmedkaz.org The analysis predicted a broad spectrum of biological activities, with probabilities of being active (Pa) often exceeding 0.5 for various effects. clinmedkaz.org

Table 2: Predicted Biological Activities for Piperidine Derivatives using PASS

| Predicted Activity Type | Probability "to be active" (Pa) Range | Potential Therapeutic Area |

|---|---|---|

| Enzyme Inhibition | > 0.5 | Various, including metabolic and signaling disorders |

| Receptor Antagonism/Agonism | > 0.5 | Central Nervous System, Cardiovascular diseases |

| Ion Channel Modulation | > 0.5 | Anesthesia, Arrhythmia |

| Antineoplastic Activity | > 0.5 | Oncology |

| Antimicrobial Activity | > 0.5 | Infectious Diseases |

This table represents the types of activities predicted for new piperidine derivatives in a referenced in silico study and suggests potential activities for this compound.

For new piperidine derivatives, PASS predictions indicated a high probability of effects on the central nervous system, including the inhibition of neurotransmitter uptake, which is promising for treating certain neurological diseases. clinmedkaz.org The tool also predicted potential anti-parkinsonian and anti-dyskinetic activities for these compounds. clinmedkaz.org Such predictions are invaluable for guiding further preclinical research into the therapeutic potential of compounds like this compound. clinmedkaz.org

Structure Activity Relationship Sar Studies of 1 3,4,5 Trimethoxycinnamoyl Piperidine and Analogues

Methodologies for Comprehensive SAR Analysis

A thorough analysis of the structure-activity relationships within a chemical series requires methodologies that can effectively handle and visualize complex datasets. These tools are essential for medicinal chemists to identify key structural features responsible for biological activity and to guide the design of new, more potent compounds.

R-group Decomposition and Visualization Techniques (e.g., SAR Maps)

One powerful approach for SAR analysis is R-group decomposition, which involves identifying a common scaffold in a series of compounds and then systematically analyzing the variations in the substituent groups (R-groups) attached to that scaffold. This method allows for a clear correlation between changes in substituents and the resulting biological activity.

To visualize the data from R-group decomposition, techniques such as SAR maps are employed. SAR maps present a chemical series as a rectangular matrix where each cell represents a unique combination of R-groups, and thus a unique compound. These cells are then color-coded based on a selected property, such as biological activity, allowing for the rapid identification of patterns and trends. This intuitive visualization helps medicinal chemists to:

Quickly correlate substituent structures with biological outcomes.

Assess the additivity of substituent effects.

Identify missing analogues in a series that may be of interest for synthesis and testing.

Create compelling graphical representations for analysis and publication.

Enhanced versions of SAR maps can display even more complex data within each cell, including multidimensional histograms, pie charts to visualize profiles across multiple assays, 3D structural alignments, and dose-response curves. These advanced visualization tools are invaluable for analyzing complex scaffolds with multiple substitution sites and for understanding the nuanced relationships between structure and activity.

Impact of Cinnamoyl Moiety Substitutions on Biological Activity

The cinnamoyl moiety of 1-(3,4,5-trimethoxycinnamoyl)piperidine is a critical determinant of its biological activity. Modifications to the substituents on the phenyl ring of this moiety can significantly alter the compound's electronic and steric properties, thereby influencing its interaction with biological targets.

Influence of Methoxy (B1213986) Group Number, Type, and Positional Isomerism

The presence and positioning of methoxy (-OCH3) groups on the cinnamoyl ring are known to have a profound impact on the biological activity of various compounds. In the case of this compound, the trimethoxy substitution pattern is a key feature.

Research on related compounds, such as curcumin (B1669340) analogues, has shown that the nature of the substituent at the positions corresponding to the methoxy groups plays a crucial role in their anti-inflammatory effects. For instance, replacing the methoxy group with hydroxyl (-OH) or bromine (-Br) can maintain or even enhance activity, while substitution with a nitro group (-NO2) can render the compound inactive. This highlights the importance of the electronic and steric properties of the substituents on the phenyl ring.

The position of the methoxy group is also a critical factor. Studies on other classes of molecules have demonstrated that the positional isomerism (ortho, meta, or para) of a methoxy group can significantly affect a compound's biological properties, including its uptake, distribution, and clearance. For example, in a series of radiolabeled phosphonium (B103445) cations, the ortho-substituted methoxy analogue displayed the most favorable biological properties for myocardial imaging due to faster liver clearance. Conversely, the para-substituted analogue showed the highest uptake in the heart and other non-target organs. This suggests that the 3,4,5-trimethoxy arrangement in the parent compound likely confers a specific set of physicochemical properties that are optimal for its biological activity.

The number of methoxy groups also influences activity. Studies on chalcone (B49325) derivatives have shown that increasing the number of methoxy groups can enhance certain physical properties, which may correlate with biological activity. The presence of three methoxy groups in this compound suggests a cumulative electronic effect that may be essential for its pharmacological profile.

| Compound/Analog Class | Substitution Pattern | Observed Effect on Biological Activity |

|---|---|---|

| Curcumin Analogues | -OH or -Br at methoxy position | Maintained or enhanced anti-inflammatory activity |

| Curcumin Analogues | -NO2 at methoxy position | Inactivity |

| Benzyl Triphenylphosphonium Cations | ortho-methoxy | Faster liver clearance, favorable for imaging |

| Benzyl Triphenylphosphonium Cations | para-methoxy | Highest uptake in heart and non-target organs |

Stereochemical Considerations (E/Z Isomers) and Their Biological Relevance

The E and Z isomers of a compound have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This can lead to differences in their physical and chemical properties, including reactivity and biological activity. For many biologically active compounds, only one of the geometric isomers exhibits the desired therapeutic effect.

In nature, while the trans (E) form of p-hydroxycinnamyl alcohols was long thought to be exclusive, the cis (Z) isomers have also been identified, and evidence suggests that the E to Z isomerization can be enzymatically mediated. This underscores the biological relevance of both isomers. The different spatial arrangements of E and Z isomers can affect their interaction with enzymes and receptors, leading to variations in their pharmacological profiles. Therefore, when evaluating the SAR of this compound and its analogues, it is crucial to consider the stereochemistry of the cinnamoyl double bond, as the E and Z isomers may possess distinct biological activities.

Role of the Piperidine (B6355638) Ring Structure and Substituents

The piperidine ring is a common scaffold in many pharmaceuticals and natural products, and its structure and substituents are key to the biological activity of this compound. The conformation of the ring and the nature of any substitutions can influence the molecule's ability to interact with its target.

Substitutions on the Nitrogen Atom and Ring Conformations

Substitutions on the nitrogen atom of the piperidine ring can significantly alter the compound's properties. The nature of the N-substituent can affect the basicity of the nitrogen, which in turn can influence the molecule's pharmacokinetic properties, such as absorption and distribution.

The conformation of the piperidine ring, typically a chair conformation, is also of great importance. Substituents on the ring can adopt either an axial or equatorial position, and the preferred conformation can be influenced by the nature of the substituents and the solvent. For example, studies on fluorinated piperidines have shown that substitutions on the nitrogen atom (e.g., trifluoroacetamide (B147638) or HCl salts) can have a significant impact on the conformational preference of other substituents on the ring. These conformational changes can dramatically alter the three-dimensional shape of the molecule and, consequently, its biological activity.

The piperidine moiety is often a key structural element for dual activity at different receptors. For instance, in a series of compounds targeting histamine (B1213489) H3 and sigma-1 receptors, the piperidine ring was identified as a critical structural feature for high affinity at both targets. This suggests that the piperidine ring in this compound may play a crucial role in its specific binding to its biological target(s).

| Modification | Potential Impact | Example from Related Compounds |

|---|---|---|

| Substitution on Piperidine Nitrogen | Alters basicity, pharmacokinetics | Different N-substituents in fluorinated piperidines influence ring conformation. |

| Piperidine Ring Conformation (Axial vs. Equatorial) | Changes 3D shape, target binding | Fluorine substituent preference (axial/equatorial) is influenced by N-substitution and solvent. |

| Presence of Piperidine Ring | Can be critical for multi-target activity | Piperidine moiety found to be a key element for dual histamine H3/sigma-1 receptor affinity. |

Modifications to the Piperidine Ring Carbons and their Stereochemistry

No research data could be located regarding the synthesis or pharmacological evaluation of analogues of this compound with substituents on the carbon atoms of the piperidine ring. Furthermore, no studies were found that investigated the influence of stereochemistry (e.g., cis/trans isomerism or R/S enantiomerism) of such substituted piperidine rings on the biological activity of this class of compounds.

Correlations between Structural Features and Preclinical Pharmacological Profiles

As no studies are available on analogues with modified piperidine rings, it is not possible to establish any correlations between these specific structural features and their preclinical pharmacological profiles. The existing research focuses on the parent compound, this compound, and does not provide a basis for a comparative structure-activity relationship analysis based on piperidine ring modifications. ontosight.ai

Preclinical Pharmacokinetics and Metabolism of 1 3,4,5 Trimethoxycinnamoyl Piperidine

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models

The ADME profile of a compound is fundamental to understanding its therapeutic potential. For 1-(3,4,5-Trimethoxycinnamoyl)piperidine, this profile is predicted based on studies of structurally analogous compounds.

In vitro Metabolic Stability Assays (e.g., Liver Microsomes)

In vitro metabolic stability assays are crucial for predicting the intrinsic clearance of a compound. nuvisan.comwuxiapptec.com These experiments typically involve incubating the compound with liver microsomes, which are rich in Phase I metabolic enzymes like the Cytochrome P450 (CYP) superfamily. wuxiapptec.comnih.gov

| Parameter | Predicted Outcome | Rationale |

|---|---|---|

| Metabolic Half-life (t½) | Moderate | The presence of multiple sites for oxidative metabolism (methoxy groups, piperidine (B6355638) ring) suggests moderate clearance. |

| Intrinsic Clearance (CLint) | Moderate | Dependent on the affinity for and turnover by CYP enzymes. Amide bond provides more stability than an ester. |

| Major Metabolizing Enzymes | CYP450 family (e.g., CYP3A4, 2D6, 2C9) | These are the primary enzymes responsible for the oxidation of aromatic rings and alicyclic amines. acs.orgresearchgate.net |

Identification and Characterization of Metabolites in Animal Systems

In animal models such as rats, this compound is expected to undergo extensive metabolism. The identification of its metabolites would likely reveal products of hydrolysis, oxidation, and subsequent conjugation.

Based on the metabolism of related structures, the following metabolites are anticipated:

Hydrolysis Products: Cleavage of the amide bond would yield 3,4,5-trimethoxycinnamic acid and piperidine. uomustansiriyah.edu.iq

Oxidative Products:

O-demethylation of one or more of the three methoxy (B1213986) groups on the phenyl ring. ljmu.ac.uk

Hydroxylation of the piperidine ring, primarily at the 3- or 4-position, is a known major metabolic pathway for piperidine itself in rats. nih.govamanote.com

Piperidine Ring Opening: Further oxidation can lead to the cleavage of the piperidine ring, forming more polar, linear metabolites. nih.govresearchgate.net

| Potential Metabolite | Metabolic Reaction |

|---|---|

| 3,4,5-Trimethoxycinnamic Acid | Amide Hydrolysis |

| Piperidine | Amide Hydrolysis |

| 1-(3-Hydroxy-4,5-dimethoxycinnamoyl)piperidine | O-demethylation |

| 1-(3,4,5-Trimethoxycinnamoyl)-3-hydroxypiperidine | Piperidine Ring Hydroxylation |

| 1-(3,4,5-Trimethoxycinnamoyl)-4-hydroxypiperidine | Piperidine Ring Hydroxylation |

Bioavailability Assessment in Preclinical Animal Models

The oral bioavailability of this compound would be influenced by its absorption characteristics and the extent of first-pass metabolism. Piperine (B192125), a structurally related cinnamoyl piperidide, is known to be absorbed rapidly and passively across the intestine. nih.gov However, the bioavailability of the parent compound could be limited by its metabolism in the gut wall and liver.

Notably, a likely primary metabolite, 3,4,5-trimethoxycinnamic acid, has been shown to have rapid oral absorption and high bioavailability in rat plasma. mdpi.com This suggests that even if the parent compound undergoes significant first-pass hydrolysis, the active moiety may still be systemically available.

| Parameter | Predicted Characteristic | Rationale |

|---|---|---|

| Absorption | Rapid, likely passive diffusion | Based on the lipophilic nature of the molecule and data from similar compounds like piperine. nih.gov |

| First-Pass Metabolism | Potentially high | Susceptibility to hepatic and intestinal enzymes (CYPs, hydrolases) may reduce the amount of parent drug reaching systemic circulation. |

| Oral Bioavailability (%F) | Variable | The overall bioavailability will be a balance between rapid absorption and the extent of first-pass metabolism. |

Pathways of Biotransformation

The biotransformation of this compound would involve both Phase I and Phase II metabolic reactions.

Oxidative and Hydrolytic Metabolic Transformations

Phase I metabolism is expected to be the primary route of biotransformation.

Hydrolytic Transformations : The most direct hydrolytic pathway is the cleavage of the amide bond by amidase enzymes, resulting in the formation of 3,4,5-trimethoxycinnamic acid and piperidine. uomustansiriyah.edu.iq

Oxidative Transformations : These reactions are predominantly catalyzed by CYP450 enzymes. acs.org

Piperidine Ring: The electron-rich nitrogen and adjacent α-carbons of the piperidine ring are major sites for metabolic attack. researchgate.net This leads to hydroxylated metabolites (e.g., 3- and 4-hydroxypiperidine (B117109) derivatives) and potentially lactam formation or ring-opening to form amino aldehydes. nih.govresearchgate.netpsu.edu

Trimethoxycinnamoyl Moiety: The methoxy groups on the phenyl ring are susceptible to oxidative O-demethylation, which would produce corresponding phenolic metabolites. ljmu.ac.uk

Conjugation Reactions

Phase II conjugation reactions serve to increase the water solubility of Phase I metabolites, facilitating their excretion. uomus.edu.iq

The carboxylic acid group of 3,4,5-trimethoxycinnamic acid (formed via hydrolysis) is a prime substrate for glucuronidation.

Hydroxylated metabolites, such as those formed on the piperidine ring or from O-demethylation, can be conjugated with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes or with sulfate (B86663) via sulfotransferase (SULT) enzymes. uomus.edu.iqnih.gov The resulting glucuronide and sulfate conjugates are highly water-soluble and readily eliminated in urine and/or bile.

Novel Metabolic Pathways (e.g., Piperidine Ring Opening)

The metabolism of piperidine-containing compounds is complex and can involve several enzymatic pathways. While N-dealkylation and ring hydroxylation are common biotransformations, more novel pathways such as piperidine ring opening can also occur. The metabolic fate of alicyclic amines, including the piperidine moiety, is influenced by enzymes such as cytochrome P450 (P450) and monoamine oxidase.

Biotransformation of the piperidine ring can be initiated by hydroxylation at the carbon atom alpha to the nitrogen, leading to the formation of an unstable carbinolamine intermediate. This intermediate can then undergo spontaneous ring cleavage to form an amino aldehyde. This ring-opening pathway results in a more polar metabolite that can be more readily excreted. While this is a known bioactivation pathway for some alicyclic amines, the extent to which it occurs for this compound specifically has not been detailed in the available literature.

In addition to ring opening, other metabolic reactions of the piperidine moiety include N-oxidation and lactam formation. For the 3,4,5-trimethoxycinnamoyl portion of the molecule, metabolism is also anticipated. Studies on 3,4,5-trimethoxycinnamic acid in rats have shown that it can be metabolized to sinapic acid and 3-hydroxy-5-methoxyphenylpropionic acid. nih.gov It is plausible that hydrolysis of the amide bond in this compound could release 3,4,5-trimethoxycinnamic acid, which would then follow this metabolic route.

Table 1: Potential Metabolic Pathways for Piperidine-Containing Compounds

| Metabolic Pathway | Description | Potential Metabolites |

|---|---|---|

| Ring Hydroxylation | Introduction of a hydroxyl group onto the piperidine ring. | Hydroxylated piperidine derivatives |

| N-dealkylation | Cleavage of the bond between the nitrogen and the cinnamoyl group. | Piperidine and 3,4,5-trimethoxycinnamic acid |

| N-oxidation | Formation of an N-oxide metabolite. | This compound N-oxide |

| Lactam Formation | Oxidation of the piperidine ring to a lactam. | Piperidinone derivatives |

| Piperidine Ring Opening | Cleavage of the C-N bond within the piperidine ring following initial oxidation. | Amino aldehyde derivatives |

Factors Influencing Pharmacokinetic Profiles in Preclinical Species

The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME). Several physicochemical and biological factors can influence these processes for this compound in preclinical species.

Lipophilicity: The lipophilicity of a compound, often expressed as its logP value, plays a crucial role in its ability to cross biological membranes. Piperidine amide derivatives with high lipophilicity may exhibit poor metabolic stability. mdpi.com The trimethoxyphenyl group in this compound contributes to its lipophilic character, which would influence its absorption and distribution.

Structural Features: The presence of the amide bond makes the compound susceptible to hydrolysis by amidase enzymes, which would affect its metabolic stability and clearance. The piperidine ring itself is a site for metabolic attack, and substitutions on the ring can significantly alter the pharmacokinetic profile. For instance, the introduction of deuterium (B1214612) in place of hydrogen on the piperidine ring of some amide inhibitors has been shown to improve metabolic stability, likely due to the kinetic isotope effect. nih.gov

Plasma Protein Binding: The extent to which a drug binds to plasma proteins can significantly impact its distribution and availability to target tissues and metabolizing enzymes. Highly protein-bound drugs generally have a lower volume of distribution and a longer half-life. The specific plasma protein binding characteristics of this compound in preclinical species would be a key determinant of its pharmacokinetics.

Transporter Interactions: The compound may be a substrate for various uptake and efflux transporters, which can affect its absorption, distribution to specific organs, and elimination. For example, being a substrate for P-glycoprotein (P-gp) could limit its oral bioavailability and penetration into the central nervous system. researchgate.net

Table 2: Physicochemical Properties and Their Potential Influence on Pharmacokinetics

| Property | Feature in this compound | Potential Pharmacokinetic Influence |

|---|---|---|

| Molecular Weight | 319.39 g/mol | Favorable for oral absorption based on Lipinski's rules. |

| Lipophilicity (logP) | Estimated to be moderate to high | May lead to good membrane permeability but also potential for poor metabolic stability. mdpi.com |

| Hydrogen Bond Donors/Acceptors | 0 donors, 5 acceptors | Influences solubility and binding to proteins and enzymes. |

| Amide Bond | Present | Potential site for enzymatic hydrolysis, impacting metabolic clearance. |

| Piperidine Ring | Present | Site for various metabolic transformations, including oxidation and potential ring opening. researchgate.net |

Analytical Techniques for Research and Characterization of 1 3,4,5 Trimethoxycinnamoyl Piperidine

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for determining the molecular structure of 1-(3,4,5-Trimethoxycinnamoyl)piperidine by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the ¹H NMR spectrum would display distinct signals corresponding to the protons of the trimethoxyphenyl group, the vinyl group, and the piperidine (B6355638) ring. The aromatic protons typically appear as a singlet due to their chemical equivalence. The vinyl protons on the cinnamoyl backbone would appear as doublets with a characteristic coupling constant for a trans configuration. The three methoxy (B1213986) groups would likely yield a sharp singlet, integrating to nine protons. The protons of the piperidine ring would show complex multiplets in the aliphatic region of the spectrum. bath.ac.uk

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. The spectrum of this compound would show distinct signals for the carbonyl carbon of the amide, the olefinic carbons, the aromatic carbons (including the oxygen-substituted and unsubstituted carbons), the methoxy carbons, and the carbons of the piperidine ring.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity. A COSY spectrum would confirm the coupling between adjacent protons, such as the vinyl protons and the protons within the piperidine ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on the chemical structure and typical chemical shift ranges. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic C-H | ~6.7 | ~105 | Singlet for two equivalent protons on the trimethoxy-phenyl ring. |

| Vinyl C-H (α to C=O) | ~6.8 | ~120 | Doublet. |

| Vinyl C-H (β to C=O) | ~7.6 | ~142 | Doublet, downfield due to conjugation with aromatic ring. |

| Methoxy (-OCH₃) | ~3.9 | ~56 | Singlet for three equivalent methoxy groups. |

| Piperidine C-H (α to N) | ~3.6 | ~45 | Multiplet, deshielded by the nitrogen atom. |

| Piperidine C-H (β, γ to N) | ~1.6 | ~25 | Multiplet, typical aliphatic region. |

| Amide C=O | - | ~165 | Quaternary carbon, no proton signal. |

| Aromatic C (substituted) | - | ~130, ~140, ~153 | Quaternary carbons, no proton signals. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). rsc.org The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. A strong absorption band is expected for the amide carbonyl (C=O) stretching vibration. Other significant peaks would include those for the C=C stretching of the alkene and aromatic ring, C-H stretching for aromatic and aliphatic protons, and the C-O stretching of the methoxy ether groups. ucla.eduvscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (Piperidine) | Stretching | 3000 - 2850 |

| Amide C=O | Stretching | 1680 - 1630 (strong) |

| Alkene C=C | Stretching | 1650 - 1600 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Ether C-O (Aromatic) | Stretching | 1250 - 1200 and 1150 - 1085 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This allows for the determination of the elemental composition of the molecule by comparing the experimentally measured accurate mass with the theoretically calculated mass. For this compound (C₁₇H₂₃NO₄), the calculated monoisotopic mass is 305.1627 Da. nih.govuni.lu HRMS analysis would be expected to yield an m/z value for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) that matches the calculated value within a very small error margin (e.g., <5 ppm), thus confirming the molecular formula. nih.govviurrspace.ca

Table 3: Predicted HRMS Data for this compound (C₁₇H₂₃NO₄)

| Adduct Ion | Molecular Formula | Calculated Exact Mass (m/z) uni.lu |

|---|---|---|

| [M]⁺ | C₁₇H₂₃NO₄⁺ | 305.16217 |

| [M+H]⁺ | C₁₇H₂₄NO₄⁺ | 306.17000 |

| [M+Na]⁺ | C₁₇H₂₃NNaO₄⁺ | 328.15194 |

| [M+K]⁺ | C₁₇H₂₃KNO₄⁺ | 344.12588 |

Chromatographic Methods for Isolation, Separation, and Quantification

Chromatographic methods are essential for separating the target compound from reaction mixtures or impurities and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The trimethoxycinnamoyl portion of the molecule contains a strong chromophore (a part of the molecule that absorbs light), making it readily detectable by a UV-Vis detector. The method would involve injecting a solution of the compound onto the column and eluting it with a mobile phase, typically a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile or methanol. amazonaws.comptfarm.pl The compound would be identified by its characteristic retention time under specific conditions and quantified by comparing its peak area to that of a calibration curve generated from standards of known concentration.

Table 4: Representative RP-HPLC Method Parameters for Analysis of this compound Note: This represents a typical starting point for method development; parameters would require optimization and validation.

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | C18 (Octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at a wavelength of maximum absorbance (e.g., ~300-320 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the qualitative and quantitative analysis of volatile and semi-volatile compounds. For the analysis of this compound, GC-MS can provide critical information regarding its molecular weight and fragmentation pattern, which aids in structural elucidation and purity assessment.

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it travels through a capillary column. The choice of the column's stationary phase is critical for achieving good separation. For piperidine derivatives and similar alkaloids, a non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is often employed. nih.gov The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. nih.gov

The successful analysis of this compound and related compounds by GC-MS depends on carefully optimized parameters. thermoscientific.comnih.gov

Table 1: Illustrative GC-MS Parameters for the Analysis of Piperidine Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | Separation of analytes based on boiling point and polarity. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) | Transports the sample through the column. |

| Inlet Temperature | 280 - 300°C | Ensures rapid vaporization of the sample. |

| Oven Temperature Program | Initial temp 50°C, ramp to 300°C at 10-20°C/min | Optimizes separation of compounds with different boiling points. |

| MS Ion Source Temp | 230°C | Maintains ions in the gas phase. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Generates characteristic and reproducible fragmentation patterns. |

| Mass Scan Range | m/z 40-600 | Detects the molecular ion and key fragment ions. |

This table presents typical starting parameters for method development. Actual parameters would need to be optimized for the specific instrument and application.

Thin-Layer Chromatography (TLC) for Screening and Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis of compounds. nih.gov It is particularly valuable for monitoring the progress of chemical reactions, screening for the presence of a target compound in mixtures, and determining the appropriate solvent system for larger-scale column chromatography. dergipark.org.tr

For this compound, TLC can be used to quickly assess its presence and purity. The technique involves spotting a small amount of the sample onto a stationary phase, typically a silica gel plate, and developing the plate in a sealed chamber with a suitable mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Visualization of the separated spots can often be achieved under UV light, as the cinnamoyl group is a chromophore. Alternatively, various chemical staining reagents can be used to visualize the spots. phytopharmajournal.com

Table 2: Typical TLC Systems for the Analysis of Cinnamoyl and Piperidine Compounds

| Parameter | Commonly Used System | Rationale |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates | A polar adsorbent suitable for a wide range of compounds. The fluorescent indicator (F254) allows for UV visualization. |

| Mobile Phase (Solvent System) | Toluene:Ethyl Acetate (7:3 v/v) | A moderately polar system effective for separating piperine (B192125) and related alkaloids. ijpsr.com |

| n-Butanol:Ethyl Acetate:Water (1:2:3 v/v) | A system used for separating flavonoids, which share some structural similarities with the trimethoxyphenyl group. phytopharmajournal.com | |

| Visualization Method | UV light at 254 nm | Non-destructive detection of compounds with UV-absorbing chromophores. |

| Iodine vapor | A general, non-destructive method for visualizing organic compounds. | |

| Ferric chloride spray | Used for the detection of phenolic compounds. phytopharmajournal.com |

The choice of mobile phase is critical and should be optimized to achieve an Rf value typically between 0.3 and 0.7 for the target compound.

Flash Column Chromatography for Purification Strategies

Flash column chromatography is a purification technique that utilizes a stationary phase packed in a column and a solvent system (mobile phase) that is pushed through the column under pressure. It is a rapid and efficient method for isolating and purifying compounds from reaction mixtures or crude extracts on a larger scale than TLC. researcher.liferesearchgate.net

The purification of this compound would typically involve dissolving the crude material in a minimal amount of solvent and loading it onto a silica gel column. The mobile phase, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is then passed through the column. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds of increasing polarity. Fractions are collected and analyzed, often by TLC, to identify those containing the pure desired product.

Table 3: Representative Parameters for Flash Column Chromatography Purification

| Parameter | Typical Implementation | Purpose |

|---|---|---|

| Stationary Phase | Silica gel (230-400 mesh) | Provides a large surface area for effective separation. |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient | Allows for the separation of compounds with a range of polarities. The initial low polarity elutes non-polar impurities, while increasing the polarity elutes the target compound. |

| Toluene/Ethyl Acetate | An alternative solvent system that has been used for the purification of related compounds like piperine. ijpsr.com | |

| Elution Mode | Gradient elution (e.g., 0% to 50% Ethyl Acetate in Hexane) | Provides better resolution and more efficient separation compared to isocratic elution for complex mixtures. |

| Fraction Monitoring | Thin-Layer Chromatography (TLC) | Used to analyze the collected fractions to determine which ones contain the pure compound. |

The solvent system for flash chromatography is typically developed based on preliminary TLC experiments.

Method Development and Validation for Specific Research Applications

For any quantitative research application, such as determining the concentration of this compound in a sample, it is crucial to develop and validate the analytical method. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. mdpi.com This ensures that the results obtained are reliable, accurate, and reproducible. The key parameters for method validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

The development of a stability-indicating method is also a critical aspect, which involves forced degradation studies to ensure the analytical method can separate the intact compound from its potential degradation products that may form under stress conditions like heat, light, acid, or base hydrolysis. npra.gov.my

Table 4: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Assessment |

|---|---|---|

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | Analysis of blank, placebo, and spiked samples. Peak purity analysis using a photodiode array (PDA) detector in HPLC. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Analysis of a series of standards at different concentrations. The correlation coefficient (r²) of the calibration curve should be close to 1. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Analysis of samples with known concentrations (e.g., spiked samples) and calculating the percent recovery. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined based on the signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Varying parameters such as mobile phase composition, pH, column temperature, and flow rate and observing the effect on the results. |

By employing these analytical techniques and adhering to rigorous method validation protocols, researchers can ensure the quality and integrity of the data generated in studies involving this compound.

Emerging Research Areas and Future Perspectives for 1 3,4,5 Trimethoxycinnamoyl Piperidine

Rational Design and Optimization of Next-Generation Analogues for Enhanced Efficacy

The rational design of next-generation analogues of 1-(3,4,5-trimethoxycinnamoyl)piperidine is a key area of research aimed at improving its efficacy, selectivity, and pharmacokinetic properties. This approach involves modifying the core structure of the molecule to enhance its interaction with biological targets.

One strategy involves the synthesis of ester analogues by modifying the piperidine (B6355638) ring portion of the molecule. A study focused on preparing a series of thirteen esters derived from 3,4,5-trimethoxycinnamic acid, maintaining the core trimethoxycinnamate structure while introducing various alkyl and aryl substituents. mdpi.com The goal was to evaluate how these changes affected the compound's trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com

The research highlighted that modifications to the R moiety significantly impacted biological activity. For instance, increasing the carbon side chain length to three carbons in analogues 3 (propyl group) and 4 (isopropyl group) drastically reduced trypanocidal activity compared to the methyl ester analogue 1 . mdpi.com Furthermore, introducing a highly lipophilic decyl group (6 ) completely suppressed the activity, suggesting that properties like solubility and membrane permeability are critical for efficacy. mdpi.com Conversely, the analogue 11 , which incorporates a furan-2-ylmethyl group, demonstrated potent activity against both epimastigote and trypomastigote forms of the parasite with high selectivity. mdpi.com

This type of structure-activity relationship (SAR) analysis is fundamental to lead optimization. nih.gov By systematically altering functional groups and evaluating the resulting biological activity, researchers can identify key structural features required for the desired therapeutic effect. nih.govnih.gov These insights guide the design of new compounds with potentially superior performance. For example, the design of new trimethoxylphenyl-linked combretastatin (B1194345) analogues has also shown promise in anticancer research, indicating the versatility of the trimethoxyphenyl moiety in medicinal chemistry. researchgate.net

| Compound | Modification (R Group) | Observed Activity (Trypanocidal IC50) | Reference |

|---|---|---|---|

| Analogue 1 | Methyl | Active | mdpi.com |

| Analogue 3 | Propyl | Reduced Activity (IC50: 321.42 µM) | mdpi.com |

| Analogue 4 | Isopropyl | Reduced Activity (IC50: 265.77 µM) | mdpi.com |

| Analogue 6 | Decyl | Inactive | mdpi.com |

| Analogue 11 | Furan-2-ylmethyl | Potent Activity (IC50: 28.21 µM) | mdpi.com |

Exploration of Combination Therapies in Preclinical Disease Models

To enhance therapeutic outcomes and potentially overcome resistance, researchers are exploring the use of this compound in combination with other drugs. nih.gov Preclinical models are essential for evaluating the synergistic, additive, or antagonistic effects of these combinations before they can be considered for clinical trials. semanticscholar.org

The development of new combination therapies requires the careful selection of preclinical models that accurately reflect human diseases. nih.gov These models range from in vitro cell cultures and 3D tumor spheroids to in vivo animal models. nih.govresearchgate.net For instance, in cancer research, combining a novel agent with standard-of-care chemotherapy or targeted therapies is a common strategy. researchgate.net Studies have shown that combinatorial treatments can result in additive effects on inhibiting cell proliferation and viability in melanoma cell lines. researchgate.net

The rationale for combination therapy is often based on targeting different pathways involved in the disease process. Factors such as a strong biological rationale, consistent in vitro results across multiple cell types, and achievable in vivo pharmacology are crucial for advancing a combination regimen to further study. semanticscholar.org The ultimate goal is to widen the therapeutic window, improving treatment efficacy while minimizing toxicity to normal tissues. nih.gov While specific preclinical combination studies involving this compound are an active area of investigation, the principles established from studies on other compounds provide a clear framework for future research.

Application of Advanced Computational and In Silico Methodologies for Drug Discovery

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with developing new therapeutics. nih.govnih.gov These in silico methods are increasingly being applied to the study of this compound and its analogues to predict their biological activities and mechanisms of action. mdpi.com

Molecular docking is a prominent computational technique used to predict how a ligand (such as a drug candidate) binds to the active site of a protein target. nih.govnih.gov In the case of piplartine analogues, molecular docking studies have suggested a multi-target mechanism for its trypanocidal effect. mdpi.com The analogue 11 showed a strong affinity for several key proteins essential for the survival of the T. cruzi parasite, including CRK1, MPK13, GSK3B, AKR, UCE-1, and UCE-2. mdpi.com This ability to interact with multiple targets may explain its potent antiparasitic activity.

Beyond molecular docking, other in silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov This virtual screening helps to identify candidates with favorable drug-like properties early in the discovery process, minimizing late-stage failures. nih.govresearchgate.net The application of artificial intelligence and machine learning is further enhancing these predictive capabilities, allowing for the rapid analysis of large datasets to identify promising new chemical entities. preprints.org These computational strategies are crucial for optimizing the scaffolds of pyrrole-fused heterocycles and other complex molecules to design novel and potent therapeutic agents. nih.gov

| Computational Method | Application in Drug Discovery | Example for Piperlongumine (B1678438)/Analogues | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding orientation and affinity of a molecule to a protein target. | Predicted binding of analogue 11 to multiple targets in T. cruzi. | mdpi.com |

| ADMET Prediction | Evaluates the pharmacokinetic and toxicity profile of a compound. | Used to assess drug-likeness of newly designed piperidine derivatives. | nih.gov |

| Virtual Screening | Screens large libraries of compounds to identify potential hits. | Identifies novel drug candidates from small molecule libraries. | nih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules to study stability of interactions. | Investigates the stability of compound-protein interactions over time. | researchgate.netnih.gov |

Investigation of Novel Therapeutic Indications in Preclinical Studies

Research into this compound is expanding beyond its well-known anticancer properties to explore novel therapeutic applications. Preclinical studies are essential for identifying and validating these new indications.

A significant area of investigation is its potential as an antiparasitic agent. As previously mentioned, piplartine and its rationally designed analogues have demonstrated potent activity against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com The mechanism of action appears to involve the induction of oxidative stress and mitochondrial damage in the parasite. mdpi.com This discovery opens a new avenue for developing treatments for neglected tropical diseases.

The piperidine scaffold, which is a core component of the this compound structure, is known for its presence in a wide range of pharmacologically active compounds. clinmedkaz.org Derivatives of piperidine have been investigated for a multitude of therapeutic uses, including as potential antipsychotics with pro-cognitive effects and as novel analgesics. nih.govebi.ac.uk Furthermore, some peptidomimetics containing cyclic guanidine (B92328) heterocyclic structures, which can be conceptually related to modified piperidine systems, have shown potential as analgesics with mixed-opioid receptor interactions, suggesting a path to developing pain therapeutics with fewer side effects. mdpi.com These findings suggest that this compound and its derivatives could be explored for neurological and pain-related disorders, representing promising new directions for preclinical research. clinmedkaz.org

Elucidation of Biosynthetic Pathways in Natural Sources

Understanding how this compound is produced in nature is a fundamental research area with significant implications for biotechnology. This compound is a piperidine alkaloid, a class of natural products found widely in the plant kingdom. researchgate.net Elucidating its biosynthetic pathway could enable the production of the compound and its analogues through metabolic engineering in heterologous hosts like yeast or other plants. frontiersin.org

The biosynthesis of piperidine alkaloids generally originates from the amino acid lysine (B10760008). researchgate.netnih.gov Studies on related compounds, such as piperine (B192125) (found in black pepper), indicate that the piperidine ring is derived from lysine via Δ1-piperideine. researchgate.net This intermediate then couples with an aromatic component, which, for this compound, would be a cinnamoyl-CoA precursor. researchgate.net The final steps would likely involve specific enzymes such as cytochrome P450s (CYP450) and methyltransferases to create the trimethoxy substitution pattern on the cinnamoyl moiety. researchgate.net

While the complete, specific pathway for this compound has not been fully detailed, research on other complex alkaloids provides a roadmap. For example, the biosynthesis of the strained piperazine (B1678402) alkaloid herquline A involves a nonribosomal peptide synthetase, a P450 enzyme for oxidative coupling, and subsequent enzymatic and non-enzymatic transformations. nih.gov By identifying the specific genes and enzymes in Piper species responsible for producing this compound, scientists could harness this molecular machinery for sustainable and scalable production, creating "new-to-nature" compounds with enhanced therapeutic properties. frontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4,5-Trimethoxycinnamoyl)piperidine, and how can reaction conditions be controlled to maximize yield?

- The synthesis typically involves a multi-step process:

- Step 1 : Preparation of the piperidine core via cyclization of appropriate precursors (e.g., using reductive amination or acid-catalyzed cyclization) .

- Step 2 : Cinnamoylation of the piperidine nitrogen using 3,4,5-trimethoxycinnamic acid derivatives (e.g., via mixed anhydride or carbodiimide-mediated coupling) .

- Critical parameters include solvent choice (e.g., acetonitrile for polar intermediates), temperature control (40–60°C for acylation), and use of catalysts like DMAP to reduce racemization .

- Yields >70% are achievable with rigorous purification (e.g., column chromatography) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- FTIR : Confirms the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and methoxy groups (C-O, ~1250 cm⁻¹) .

- NMR :

- ¹H NMR: Piperidine protons (δ 1.5–3.0 ppm), cinnamoyl olefinic protons (δ 6.5–7.5 ppm), and methoxy signals (δ 3.7–3.9 ppm) .

- ¹³C NMR: Carbonyl carbons (δ 165–170 ppm) and quaternary carbons in the trimethoxybenzene ring (δ 105–150 ppm) .

- HPLC-MS : Used to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~360–370) .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the electronic and structural properties of this compound?

- HOMO-LUMO Analysis : Predicts reactivity and charge transfer behavior. For similar piperidine derivatives, HOMO-LUMO gaps range 4–5 eV, indicating moderate stability .

- NBO Analysis : Reveals intramolecular hydrogen bonding between the cinnamoyl carbonyl and piperidine NH, stabilizing the conformation .

- Molecular Docking : Used to assess binding affinity to biological targets (e.g., enzymes involved in neurological pathways) .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Experimental Variables : Differences in assay conditions (e.g., pH, solvent polarity) can alter ligand-target interactions. For example, DMSO concentrations >1% may reduce activity .

- Structural Analogues : Compare activity of this compound with derivatives lacking methoxy groups to isolate pharmacophoric contributions .

- Reproducibility : Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogues?

- Key Modifications :

- Piperidine Ring : Substituting nitrogen with bulkier groups (e.g., benzyl) enhances lipophilicity and blood-brain barrier penetration .

- Cinnamoyl Moiety : Replacing methoxy groups with electron-withdrawing substituents (e.g., nitro) increases electrophilicity and target engagement .

- In Silico Screening : Use QSAR models to prioritize analogues with predicted higher binding scores .

Methodological Considerations

Q. What are the best practices for evaluating metabolic stability in preclinical studies?

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- CYP450 Inhibition : Assess interactions using fluorogenic substrates (e.g., CYP3A4) to avoid off-target effects .

- In Vivo Correlation : Compare plasma half-life (t₁/₂) from rodent PK studies with in vitro data to validate models .

Q. How can crystallographic data improve understanding of conformational flexibility?

- X-ray Diffraction : Resolves spatial arrangement of the trimethoxycinnamoyl group relative to the piperidine ring. For example, torsion angles between 150–170° indicate planarity .

- Polymorphism Screening : Use solvent evaporation techniques to identify stable crystalline forms with enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.